molecular formula C16H21NO3 B3881614 Methyl 4-hydroxy-1-(1,2,3,4-tetrahydronaphthalen-2-yl)pyrrolidine-2-carboxylate

Methyl 4-hydroxy-1-(1,2,3,4-tetrahydronaphthalen-2-yl)pyrrolidine-2-carboxylate

Cat. No.: B3881614
M. Wt: 275.34 g/mol
InChI Key: JJUSZKLMMMKTBK-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-1-(1,2,3,4-tetrahydronaphthalen-2-yl)pyrrolidine-2-carboxylate is a complex organic compound that features a pyrrolidine ring substituted with a hydroxy group and a methyl ester group The compound also contains a tetrahydronaphthalene moiety, which is a partially hydrogenated form of naphthalene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-hydroxy-1-(1,2,3,4-tetrahydronaphthalen-2-yl)pyrrolidine-2-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the tetrahydronaphthalene derivative, which can be achieved through the catalytic hydrogenation of naphthalene using a nickel catalyst . The pyrrolidine ring can be synthesized through a series of reactions involving the formation of an intermediate amine, followed by cyclization and esterification reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxy-1-(1,2,3,4-tetrahydronaphthalen-2-yl)pyrrolidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in dry ether under reflux conditions.

    Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH) in an aprotic solvent.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of ethers or esters depending on the substituent used.

Scientific Research Applications

Methyl 4-hydroxy-1-(1,2,3,4-tetrahydronaphthalen-2-yl)pyrrolidine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Methyl 4-hydroxy-1-(1,2,3,4-tetrahydronaphthalen-2-yl)pyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their activity. The tetrahydronaphthalene moiety may interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-hydroxy-1-(1,2,3,4-tetrahydronaphthalen-2-yl)pyrrolidine-2-carboxylate: shares similarities with other pyrrolidine derivatives and tetrahydronaphthalene compounds.

    1,2,3,4-Tetrahydronaphthalene: A simpler compound with similar hydrophobic properties.

    Pyrrolidine-2-carboxylate derivatives: Compounds with similar structural features but different substituents.

Uniqueness

The unique combination of the pyrrolidine ring and the tetrahydronaphthalene moiety in this compound provides distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

methyl 4-hydroxy-1-(1,2,3,4-tetrahydronaphthalen-2-yl)pyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c1-20-16(19)15-9-14(18)10-17(15)13-7-6-11-4-2-3-5-12(11)8-13/h2-5,13-15,18H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJUSZKLMMMKTBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1C2CCC3=CC=CC=C3C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 4-hydroxy-1-(1,2,3,4-tetrahydronaphthalen-2-yl)pyrrolidine-2-carboxylate
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Methyl 4-hydroxy-1-(1,2,3,4-tetrahydronaphthalen-2-yl)pyrrolidine-2-carboxylate
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Methyl 4-hydroxy-1-(1,2,3,4-tetrahydronaphthalen-2-yl)pyrrolidine-2-carboxylate
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Methyl 4-hydroxy-1-(1,2,3,4-tetrahydronaphthalen-2-yl)pyrrolidine-2-carboxylate
Reactant of Route 5
Methyl 4-hydroxy-1-(1,2,3,4-tetrahydronaphthalen-2-yl)pyrrolidine-2-carboxylate
Reactant of Route 6
Methyl 4-hydroxy-1-(1,2,3,4-tetrahydronaphthalen-2-yl)pyrrolidine-2-carboxylate

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